molecular formula C8H12N2 B12076697 (3,5-Dimethylpyridin-4-YL)methanamine

(3,5-Dimethylpyridin-4-YL)methanamine

Cat. No.: B12076697
M. Wt: 136.19 g/mol
InChI Key: YDTZTTCUTBVSEC-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyridin-4-YL)methanamine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a methanamine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-4-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylpyridine.

    Formylation: The pyridine ring is formylated at the 4-position using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.

    Reduction: The formyl group is then reduced to a methanamine group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(3,5-Dimethylpyridin-4-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,5-Dimethylpyridin-4-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpyridin-2-YL)methanamine: Similar structure but with the methanamine group at the 2-position.

    (4-Methoxy-3,5-dimethylpyridin-2-YL)methanamine: Contains a methoxy group at the 4-position instead of a methanamine group.

    (3,5-Dimethylpyridin-4-YL)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.

Uniqueness

(3,5-Dimethylpyridin-4-YL)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl groups and the methanamine group at specific positions on the pyridine ring provides distinct properties that can be leveraged in various chemical and biological contexts.

This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its diverse applications and unique chemical properties

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(3,5-dimethylpyridin-4-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,3,9H2,1-2H3

InChI Key

YDTZTTCUTBVSEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CN)C

Origin of Product

United States

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